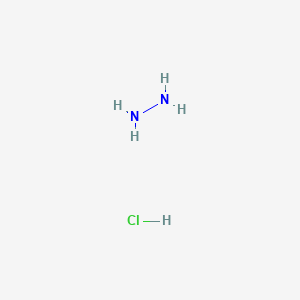

Hydrazine hydrochloride

Description

Properties

IUPAC Name |

hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.H4N2/c;1-2/h1H;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVUUOPIAYRCAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101033221 | |

| Record name | Hydrazine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Hydrazine monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5341-61-7, 2644-70-4, 14011-37-1 | |

| Record name | Hydrazine, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5341-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2644-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine monochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002644704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014011371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine dihydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRAZINE MONOCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAC70ZC332 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Powerful Propellant: A Technical History of Hydrazine Hydrochloride Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazine (B178648) (N₂H₄), a compound with a rich and dynamic history, has evolved from a laboratory curiosity to an indispensable chemical in applications ranging from pharmaceuticals to aerospace propulsion.[1] Its high enthalpy of formation and utility as a versatile intermediate have driven the development of several sophisticated synthesis processes over the past century. This in-depth technical guide explores the historical evolution of hydrazine synthesis, focusing on the core chemical processes that have defined its industrial-scale production. The ultimate conversion to its stable, crystalline salt, hydrazine hydrochloride (N₂H₄·HCl), is a critical step for many of its applications, providing a safer and more manageable form of this highly reactive molecule.[2] This document will provide a detailed overview of the seminal synthesis routes, quantitative comparisons of these processes, experimental protocols, and visualizations of the underlying chemical pathways.

I. Historical Milestones in Hydrazine Synthesis

The journey to harness the power of hydrazine began in the late 19th century. German chemist Theodor Curtius first synthesized hydrazine in 1887.[1] However, it was Friedrich Raschig who, in the early 20th century, developed the first commercially viable process for hydrazine synthesis, laying the groundwork for its industrial production.[1] The demands of rocketry, particularly during World War II, significantly accelerated research and production, leading to the development of more efficient and higher-yield processes.[1]

II. Core Synthesis Processes: A Comparative Analysis

The industrial production of hydrazine hydrate (B1144303), the precursor to this compound, has been dominated by four major processes. Each process offers a unique balance of yield, cost, and environmental impact.

The Raschig Process

The Raschig process, the first industrial method for hydrazine production, involves the oxidation of ammonia (B1221849) with sodium hypochlorite (B82951).[3]

The Olin Raschig Process

An important refinement of the original Raschig process, the Olin Raschig process, was developed to produce anhydrous hydrazine, particularly for aerospace applications.[4]

The Bayer Ketazine Process

The Bayer process introduced the use of a ketone (acetone) to form an intermediate ketazine, which is then hydrolyzed to produce hydrazine.[5] This innovation significantly improved yields compared to the original Raschig process.

The Peroxide (Pechiney-Ugine-Kuhlmann) Process

The most modern of the major processes, the Peroxide process, utilizes hydrogen peroxide as the oxidant in the presence of a ketone.[6] This method is considered a greener alternative as it avoids the production of sodium chloride as a byproduct.[6]

III. Quantitative Data Presentation

The following table summarizes the key quantitative parameters of the major hydrazine synthesis processes for easy comparison.

| Parameter | Raschig Process | Olin Raschig Process | Bayer Ketazine Process | Peroxide (Pechiney-Ugine-Kuhlmann) Process |

| Primary Oxidant | Sodium Hypochlorite (NaOCl) | Sodium Hypochlorite (NaOCl) | Sodium Hypochlorite (NaOCl) | Hydrogen Peroxide (H₂O₂) |

| Reactants | Ammonia, Sodium Hypochlorite | Anhydrous Ammonia, Sodium Hypochlorite | Ammonia, Sodium Hypochlorite, Acetone | Ammonia, Hydrogen Peroxide, Methyl Ethyl Ketone |

| Key Intermediate | Chloramine (NH₂Cl) | Chloramine (NH₂Cl) | Dimethyl Ketazine | Methyl Ethyl Ketazine |

| Typical Yield | 60-70%[7] | >80%[8] | 80-90%[7] | High (Specific % varies) |

| Operating Temperature | ~130°C (Hydrazine formation)[7] | ~130°C[4] | ~35°C (Ketazine formation)[7] | ~50°C (Ketazine formation)[6] |

| Operating Pressure | Elevated[7] | 20-30 MPa[4] | Elevated (8-12 bar for hydrolysis)[7] | Atmospheric (Ketazine formation); 8 bar (Hydrolysis)[6] |

| Final Product Form | Hydrazine Hydrate (N₂H₄·H₂O) | Anhydrous Hydrazine (N₂H₄) | Hydrazine Hydrate (N₂H₄·H₂O) | Hydrazine Hydrate (N₂H₄·H₂O) |

| Key Byproduct | Sodium Chloride (NaCl) | Sodium Chloride (NaCl) | Sodium Chloride (NaCl) | Water (H₂O) |

IV. Experimental Protocols

The following sections provide detailed methodologies for the key synthesis processes.

Raschig Process for Hydrazine Sulfate (B86663)

This protocol is adapted from a laboratory-scale synthesis of hydrazine sulfate, a common precursor to this compound.

Materials:

-

Aqueous Ammonia (sp. gr. 0.90)[9]

-

Sodium Hypochlorite Solution (Normal)[9]

-

10% Gelatine Solution[9]

-

Concentrated Sulfuric Acid[9]

-

Distilled Water[9]

-

Ice[9]

-

Cold Alcohol[9]

Procedure:

-

In a large evaporating dish, combine 1350 g of aqueous ammonia, 900 cc of distilled water, 375 cc of 10% gelatine solution, and 1200 cc of the normal sodium hypochlorite solution.[9]

-

Heat the mixture rapidly and boil it down to one-third of its original volume.[9]

-

Cool the resulting solution thoroughly with ice and filter it with suction through two layers of toweling, followed by a layer of filter paper over cloth, to remove fine solid impurities.[9]

-

Place the filtered solution in a precipitating jar and cool it to 0°C using an ice and salt bath.[9]

-

With constant stirring, gradually add 10 cc of concentrated sulfuric acid for every 100 cc of the solution. A precipitate of hydrazine sulfate will form.[9]

-

Allow the mixture to stand in the cold for several hours to ensure complete precipitation.[9]

-

Filter the precipitate by suction and wash it with cold alcohol.[9]

-

The yield is typically between 53 g and 58 g per 1.5 L of aqueous ammonia.[9]

Bayer Ketazine Process (Laboratory Scale for Hydrazine Sulfate)

This protocol describes a laboratory-scale synthesis of hydrazine sulfate via the ketazine intermediate, adapted from a procedure using methyl ethyl ketone.

Materials:

-

Concentrated Ammonia Solution (e.g., 30%)[10]

-

Methyl Ethyl Ketone (MEK)[10]

-

Sodium Hypochlorite Solution (e.g., 10% bleach)[10]

-

Concentrated Sulfuric Acid (98%)[10]

-

Water[10]

Procedure:

-

In a suitable reaction vessel, vigorously stir 250 mL of concentrated ammonia solution with 100 mL of methyl ethyl ketone for approximately 10 minutes.[10]

-

While maintaining vigorous stirring, slowly add a quarter mole equivalent of sodium hypochlorite solution. For a 10% solution, this corresponds to about 186 g. The addition should be slow enough to control the vigorous gas evolution.[10]

-

After the addition is complete, continue stirring until the bubbling ceases.[10]

-

Stop stirring and allow the mixture to stand for a few hours until it separates into two clear layers. The upper layer is the methyl ethyl ketazine.[10]

-

Separate the upper ketazine layer using a separatory funnel.[10]

-

In a separate beaker, carefully add 20 mL of concentrated sulfuric acid to 100 mL of water with stirring. This solution will become hot.[10]

-

Pour the hot sulfuric acid solution directly into the separated ketazine layer with stirring. The ketazine will dissolve and react.[10]

-

As the solution cools, crystals of hydrazine sulfate will precipitate.[10]

-

Allow the solution to cool to room temperature, then filter the hydrazine sulfate crystals and dry them.[10] The reported yield for this crude method is about 40% based on the hypochlorite used.[10]

Synthesis of this compound from Hydrazine Hydrate

This protocol outlines a common industrial method for the preparation of this compound.

Materials:

-

Hydrazine Hydrate (e.g., 80%)[11]

-

Hydrochloric Acid (e.g., 37%)[11]

-

Pure Water[11]

-

Anhydrous Ethanol[11]

Procedure:

-

In a glass-lined reactor, add pure water, 80% hydrazine hydrate, and 37% hydrochloric acid in a mass ratio of 5:5:16.[11]

-

Stir the mixture at a temperature of 55-60°C.[11]

-

Filter the mixture while it is still hot.[11]

-

Adjust the pH of the filtrate to 4-5 using either hydrochloric acid or hydrazine hydrate and stir for 20-60 minutes.[11]

-

Heat the solution to boiling and concentrate it until a crystalline film appears on the surface.[11]

-

Cool the solution to 25°C with stirring to induce crystallization.[11]

-

Separate the crystals by centrifugation, wash them with anhydrous ethanol, and air-dry them at room temperature to obtain the final product.[11]

V. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships and reaction pathways in the key hydrazine synthesis processes.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. This compound|High-Purity Reagent [benchchem.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. chemcess.com [chemcess.com]

- 5. globallcadataaccess.org [globallcadataaccess.org]

- 6. Peroxide process - Wikipedia [en.wikipedia.org]

- 7. Production of Hydrazine - Chempedia - LookChem [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. youtube.com [youtube.com]

- 11. Page loading... [guidechem.com]

Forerunner to Rocket Fuel: A Technical Guide to the Discovery and First Isolation of Hydrazine Salts

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth account of the pivotal discovery and first isolation of hydrazine (B178648) salts, a class of compounds that has become indispensable in fields ranging from pharmaceuticals to aerospace technology. This document meticulously details the seminal work of Theodor Curtius, who first isolated a salt of hydrazine, providing the foundational experimental protocols and quantitative data available from his initial research.

Historical Context: The Precursors to Discovery

The journey to isolating hydrazine began with the theoretical groundwork and synthesis of its derivatives. In 1875, the eminent German chemist Emil Fischer first coined the term "hydrazine" while investigating organic derivatives.[1][2] His work, particularly the synthesis of phenylhydrazine, was a significant step forward in organic chemistry and provided the conceptual framework for the existence of the parent compound, N₂H₄.[1]

The Breakthrough: Theodor Curtius and the First Isolation of a Hydrazine Salt

It was Theodor Curtius who, in 1887, achieved the landmark synthesis and isolation of the first hydrazine salt, specifically hydrazine sulfate (B86663).[1][2] His work, published in the prestigious journal Berichte der deutschen chemischen Gesellschaft, laid the experimental foundation for all subsequent hydrazine chemistry.[1] Curtius's method involved the hydrolysis of an organic diazide, diazoacetic ester (also known as ethyl diazoacetate), with dilute sulfuric acid. While he successfully isolated the salt, obtaining pure, anhydrous hydrazine proved elusive at the time and was later accomplished by the Dutch chemist Lobry de Bruyn in 1895.[1][2]

Experimental Protocols: The First Isolation of Hydrazine Sulfate

The following protocols are reconstructed from the available details of Theodor Curtius's 1887 experiments.

Synthesis of the Starting Material: Ethyl Diazoacetate

Prior to the isolation of hydrazine sulfate, the synthesis of the starting material, ethyl diazoacetate, was a critical prerequisite. This was achieved through the diazotization of glycine (B1666218) ethyl ester.

Materials:

-

Glycine ethyl ester hydrochloride

-

Sodium nitrite (B80452)

-

Sulfuric acid (dilute)

-

Sodium carbonate solution

-

Anhydrous sodium sulfate

-

Ether

Procedure:

-

A solution of glycine ethyl ester hydrochloride and a small amount of sodium acetate (B1210297) in water is prepared and cooled to 0-2°C in an ice-salt bath.

-

A cold solution of sodium nitrite is added to the cooled glycine ethyl ester hydrochloride solution with continuous stirring, maintaining the temperature below 2°C.

-

Cold, ethanol-free ether is added to the reaction mixture, followed by the slow, dropwise addition of cold 10% sulfuric acid over several minutes.

-

The ether layer, containing the ethyl diazoacetate, is quickly separated from the aqueous layer.

-

The ether extract is immediately washed with a cold 10% sodium carbonate solution to neutralize any remaining acid.

-

The neutralized ether solution is dried over anhydrous sodium sulfate.

-

The ether is removed by distillation under reduced pressure at a temperature not exceeding 40°C to yield ethyl diazoacetate as a yellow oil.

Isolation of Hydrazine Sulfate

Materials:

-

Ethyl diazoacetate

-

Sodium hydroxide (B78521) solution (concentrated)

-

Sulfuric acid (dilute)

Procedure:

-

Ethyl diazoacetate is treated with a concentrated solution of sodium hydroxide. This step results in the saponification of the ester and the formation of the sodium salt of diazoacetic acid, which then undergoes a complex rearrangement and hydrolysis sequence in the alkaline medium.

-

The resulting alkaline solution is then acidified by the addition of hot, dilute sulfuric acid.

-

Upon cooling the acidified solution, hydrazine sulfate [(N₂H₅)₂SO₄] crystallizes out.

-

The crystalline hydrazine sulfate is isolated by filtration.

-

Further purification can be achieved by recrystallization from hot water.

Quantitative Data

Quantitative data from Curtius's original 1887 publication is not extensively detailed in modern summaries. However, the physical properties of the isolated hydrazine sulfate were characterized.

| Property | Value | Citation |

| Appearance | White, crystalline solid | |

| Molecular Formula | H₆N₂O₄S | |

| Molecular Weight | 130.13 g/mol | |

| Melting Point | 254 °C (decomposes) | |

| Solubility in Water | Soluble |

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis and isolation process as pioneered by Curtius, the following diagrams are provided.

References

An In-depth Technical Guide to the Chemical Properties of Hydrazine Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazine (B178648) monohydrochloride (N₂H₄·HCl), a salt of the versatile reagent hydrazine, is a compound of significant interest in various scientific and industrial domains, including pharmaceutical development, organic synthesis, and materials science. Its utility as a potent reducing agent and a precursor for the synthesis of a wide array of heterocyclic compounds necessitates a thorough understanding of its chemical and physical properties. This technical guide provides a comprehensive overview of the core chemical characteristics of hydrazine monohydrochloride, detailed experimental protocols for its synthesis and analysis, and a summary of its reactivity and stability. The information is presented to support researchers and professionals in the safe and effective handling and application of this compound.

Physicochemical Properties

Hydrazine monohydrochloride is a white to slightly beige crystalline solid that is highly soluble in water.[1][2] It is known to be hygroscopic and should be stored in a dry, inert atmosphere.[1][3] The fundamental physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | N₂H₅Cl or N₂H₄·HCl | [1][2][4] |

| Molecular Weight | 68.51 g/mol | [2][3][4] |

| Appearance | White to slightly beige crystalline powder or flakes | [1][3] |

| Melting Point | 89-93 °C | [2][3] |

| Boiling Point | Decomposes at approximately 240 °C | [2][3] |

| Density | 1.5 g/cm³ | [2] |

| Solubility in Water | 37 g/100 mL (at 20 °C) | [1][2] |

| Solubility in Other Solvents | Slightly soluble in alcohol | [1][2] |

| pKa of Hydrazinium (B103819) Ion (N₂H₅⁺) | ~7.93 - 8.1 | [5][6][7][8] |

Synthesis of Hydrazine Monohydrochloride

The most common method for the preparation of hydrazine monohydrochloride is the acid-base neutralization reaction between hydrazine (often in the form of hydrazine hydrate) and hydrochloric acid.[2][4][9]

Reaction Pathway

The synthesis follows a straightforward protonation of the hydrazine molecule by hydrochloric acid.

Detailed Experimental Protocol

This protocol is adapted from established industrial and laboratory procedures for the synthesis of high-purity hydrazine monohydrochloride.[1]

Materials:

-

80% Hydrazine hydrate (B1144303) (N₂H₄·H₂O)

-

37% Hydrochloric acid (HCl)

-

Pure water (deionized or distilled)

-

Anhydrous ethanol (B145695)

Equipment:

-

Glass-lined reactor or a three-necked round-bottom flask

-

Stirring apparatus (magnetic or overhead stirrer)

-

Heating mantle or water bath

-

Filtration apparatus (e.g., Büchner funnel)

-

pH meter or pH indicator strips

-

Apparatus for concentration (e.g., rotary evaporator)

-

Crystallization dish

-

Centrifuge (optional)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a glass-lined reactor with a stirrer, a thermometer, and an addition funnel.

-

Charging Reactants: For a representative synthesis, add pure water, 80% hydrazine hydrate, and 37% hydrochloric acid to the reactor in a mass ratio of 5:5:16.[1]

-

Reaction: Stir the mixture and heat to a temperature of 55-60 °C.[1] Maintain this temperature and continue stirring.

-

Hot Filtration: Once the reaction is deemed complete (which can be monitored by the cessation of any exothermic reaction), filter the hot mixture to remove any insoluble impurities.[1]

-

pH Adjustment: Cool the filtrate and adjust the pH to 4-5 using either hydrochloric acid or hydrazine hydrate as needed. Stir the solution for 20-60 minutes.[1]

-

Concentration: Heat the solution to boiling and concentrate it until a crystalline film appears on the surface.[1]

-

Crystallization: Cool the concentrated solution to 25 °C while stirring to induce crystallization.[1]

-

Isolation and Washing: Isolate the crystals by filtration or centrifugation. Wash the collected crystals with anhydrous ethanol to remove any remaining impurities and solvent.[1]

-

Drying: Air-dry the final product at room temperature to obtain white crystals of hydrazine monohydrochloride.[1]

Reactivity and Stability

Hydrazine monohydrochloride is a stable compound under normal storage conditions.[10] However, it is a potent reducing agent and exhibits reactivity that is crucial for its applications in organic synthesis.

General Reactivity

-

Reducing Agent: It is widely used as a reducing agent in various chemical transformations.[11]

-

Formation of Hydrazine: Reaction with a strong base, such as sodium hydroxide, will deprotonate the hydrazinium ion to yield free hydrazine.[2]

-

Formation of Dihydrochloride (B599025): Further addition of hydrochloric acid can lead to the formation of hydrazine dihydrochloride (N₂H₆Cl₂).[2]

Stability and Incompatibilities

-

Stability: The compound is stable under normal temperatures and pressures.[10]

-

Incompatible Materials: It is incompatible with strong oxidizing agents.[10] Contact with these materials can lead to vigorous and potentially hazardous reactions.

-

Hazardous Decomposition Products: Upon thermal decomposition, it can release toxic fumes, including nitrogen oxides (NOx) and hydrogen chloride gas.

Analytical Methods

The accurate quantification of hydrazine and its derivatives is critical, particularly in pharmaceutical applications and environmental monitoring. Several analytical techniques can be employed for this purpose.

Spectrophotometric Determination

A common and accessible method for the determination of hydrazine involves its reaction with a chromogenic agent, such as p-dimethylaminobenzaldehyde (p-DAB), to form a colored product that can be quantified using a spectrophotometer.

This protocol is a generalized procedure based on established spectrophotometric methods for hydrazine determination.[12]

Materials and Reagents:

-

Hydrazine standard solution (prepared from hydrazine sulfate)

-

p-Dimethylaminobenzaldehyde (p-DAB) reagent: Dissolve 40.0 g of p-DAB in a mixture of 700 mL of distilled water and 200 mL of concentrated sulfuric acid (added carefully under a hood). Cool to room temperature and dilute to 1 liter with distilled water.[12]

-

Sample containing an unknown concentration of hydrazine.

Procedure:

-

Standard Curve Preparation: Prepare a series of standard hydrazine solutions of known concentrations.

-

Sample and Standard Preparation:

-

Pipette 10 mL of each standard solution and the sample solution into separate 25 mL volumetric flasks.

-

To each flask, add 10 mL of the p-DAB reagent.[12]

-

Dilute to the mark with distilled water and mix well.

-

-

Color Development: Allow the color to develop for exactly 10 minutes.[12]

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to a wavelength of 456 nm.

-

Use a solution of p-DAB in water as a blank to zero the instrument.[12]

-

Measure the absorbance of each standard and the sample solution.

-

-

Quantification:

-

Plot a calibration curve of absorbance versus the concentration of the hydrazine standards.

-

Determine the concentration of hydrazine in the sample by interpolating its absorbance on the calibration curve.

-

Chromatographic Methods

For more selective and sensitive analysis, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed. These methods often involve a derivatization step to improve the chromatographic properties and detectability of hydrazine.

Hydrazine is a polar compound and typically requires derivatization for good retention on reversed-phase HPLC columns.[13] A common derivatizing agent is salicylaldehyde (B1680747).[14]

Typical HPLC Parameters:

-

Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm)[14]

-

Mobile Phase: A mixture of buffer (e.g., ammonium (B1175870) dihydrogen phosphate) and methanol[14]

-

Flow Rate: 1.0 mL/min[14]

-

Detection: UV detection at a wavelength determined by the derivative (e.g., 360 nm for the salicylaldehyde derivative)[14]

GC-MS provides high sensitivity and specificity for the analysis of hydrazine, especially at trace levels in complex matrices like active pharmaceutical ingredients (APIs).[15] Derivatization is necessary, and acetone (B3395972) is a commonly used reagent to form acetone azine, which is amenable to headspace GC-MS analysis.[15]

Typical GC-MS Parameters for Headspace Analysis:

-

Derivatization: In-situ with acetone.[15]

-

Analysis: Headspace injection followed by GC-MS.

-

Quantitation: Based on the signal of the resulting acetone azine. The limit of quantitation can be as low as 0.1 ppm in API samples.[15]

Applications in Research and Development

Hydrazine monohydrochloride serves as a crucial building block and reagent in numerous synthetic applications.

-

Synthesis of Heterocycles: It is a key precursor in the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrazoles and pyridazines.

-

Pharmaceutical Synthesis: It is used in the synthesis of several active pharmaceutical ingredients.[1]

-

Reducing Agent: Its role as a reducing agent is vital in various organic reactions.[11]

Safety and Handling

Hydrazine monohydrochloride is a toxic and potentially carcinogenic substance.[9] It is essential to handle this compound with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear gloves, protective clothing, and eye protection.[9]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[3]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

This technical guide provides a foundational understanding of the chemical properties and handling of hydrazine monohydrochloride. For specific applications, it is imperative to consult the relevant safety data sheets (SDS) and conduct a thorough risk assessment.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Hydrazine hydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 3. chembk.com [chembk.com]

- 4. Hydrazine monohydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. Hydrazinium - Wikipedia [en.wikipedia.org]

- 6. pKa of the hydrazinium ion and the reaction of hydrogen atoms with hydrazine in aqueous solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 7. brainly.com [brainly.com]

- 8. homework.study.com [homework.study.com]

- 9. This compound|High-Purity Reagent [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Hydrazine - Wikipedia [en.wikipedia.org]

- 12. scribd.com [scribd.com]

- 13. helixchrom.com [helixchrom.com]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Hydrazine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for hydrazine (B178648) dihydrochloride (B599025) (N₂H₆Cl₂), a compound of interest in various chemical and pharmaceutical applications. This document focuses on Proton Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) spectroscopy, presenting key data, detailed experimental protocols, and a workflow for spectral acquisition and analysis. Due to the greater availability of public data, this guide focuses on hydrazine dihydrochloride.

Spectroscopic Data

The following tables summarize the characteristic ¹H NMR and IR spectroscopic data for hydrazine dihydrochloride.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of hydrazine dihydrochloride is characterized by a single resonance. In the doubly protonated form, the hydrazinium (B103819) dication ([H₃N-NH₃]²⁺), the six protons are chemically equivalent due to free rotation around the N-N bond and the symmetrical nature of the ion. This equivalence results in a single, sharp signal (a singlet).[1] The exact chemical shift is dependent on the solvent and concentration.

| Parameter | Value (ppm) | Description |

| Chemical Shift (δ) | ~ 7.0 - 8.0 | A single, sharp singlet is expected for the six equivalent protons of the hydrazinium dication ([H₃N-NH₃]²⁺). The precise shift can vary. |

Note: The chemical shift is an estimate based on typical values for protonated amines and is highly dependent on the experimental conditions, particularly the solvent used.

Infrared (IR) Spectroscopy Data

The infrared spectrum of hydrazine dihydrochloride provides valuable information about its vibrational modes. The data presented below is sourced from the National Institute of Standards and Technology (NIST) database.[2]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~ 3100 - 2800 | Strong, Broad | N-H stretching vibrations in the NH₃⁺ group |

| ~ 1600 - 1500 | Medium | N-H bending (scissoring) vibrations |

| ~ 1100 - 1000 | Medium | N-N stretching vibration |

| Below 1000 | Variable | Other bending and rocking modes |

Data is based on the condensed phase IR spectrum of hydrazine dihydrochloride.[2]

Experimental Protocols

Detailed methodologies for acquiring the ¹H NMR and IR spectra of hydrazine dihydrochloride are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol outlines the steps for obtaining a ¹H NMR spectrum of hydrazine dihydrochloride.

Materials:

-

Hydrazine dihydrochloride sample

-

Deuterated solvent (e.g., Deuterium (B1214612) Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of hydrazine dihydrochloride.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a small vial.

-

Ensure the sample is fully dissolved. Gentle vortexing can be used to aid dissolution.

-

Transfer the solution into a clean, dry 5 mm NMR tube using a pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:

-

Pulse angle: 30-90°

-

Number of scans: 8-16

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale. If using a solvent with a known residual peak (e.g., HDO in D₂O), this can be used as an internal reference. Alternatively, an internal standard like DSS can be used.

-

Integrate the signal to determine the relative number of protons.

-

Infrared (IR) Spectroscopy - KBr Pellet Method

This protocol describes the preparation of a potassium bromide (KBr) pellet for obtaining the IR spectrum of solid hydrazine dihydrochloride.

Materials:

-

Hydrazine dihydrochloride sample (1-2 mg)

-

Spectroscopy grade potassium bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press with die

-

Spatula

-

Infrared spectrometer

Procedure:

-

Sample Preparation:

-

In a dry agate mortar, grind 1-2 mg of the hydrazine dihydrochloride sample to a fine powder.

-

Add 100-200 mg of dry, spectroscopy grade KBr to the mortar.[3]

-

Thoroughly mix and grind the sample and KBr together with the pestle until a homogeneous, fine powder is obtained.[3] Work quickly to minimize moisture absorption by the KBr.[3]

-

-

Pellet Formation:

-

Transfer a portion of the mixture into the die of a pellet press.

-

Ensure the powder is evenly distributed.

-

Assemble the press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[4]

-

-

Spectral Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

-

Acquire a background spectrum with an empty sample compartment or a pure KBr pellet.

-

Acquire the IR spectrum of the sample pellet over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

The resulting spectrum should show absorbance or transmittance as a function of wavenumber.

-

Identify the characteristic absorption bands and compare them to known data for hydrazine dihydrochloride.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of hydrazine dihydrochloride.

References

An In-depth Technical Guide to the Thermodynamic Properties of Hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of hydrazine (B178648) hydrochloride (N₂H₅Cl). Due to a scarcity of direct experimental data for this specific salt, this guide combines available information on related compounds, theoretical insights, and detailed experimental protocols to offer a thorough understanding for research and development purposes.

Introduction

Hydrazine hydrochloride, the salt formed from the reaction of hydrazine (N₂H₄) and hydrogen chloride (HCl), is a compound of interest in various chemical and pharmaceutical applications. A thorough understanding of its thermodynamic properties is crucial for process development, safety analysis, and predicting its behavior in different environments. This guide summarizes key thermodynamic parameters, outlines experimental methods for their determination, and presents a theoretical model for its thermal decomposition.

Core Thermodynamic Properties

Table 1: Standard Thermodynamic Properties of Hydrazine and Related Species (at 298.15 K and 1 bar)

| Species | Formula | State | ΔfH° (kJ/mol) | S° (J/mol·K) | C_p_ (J/mol·K) |

| Hydrazine | N₂H₄ | liquid | 50.63[1][2] | 121.52[1][2] | 98.87 |

| Hydrazine | N₂H₄ | gas | 95.4 | 238.5 | 46.5 |

| Hydrazinium (B103819) ion | N₂H₅⁺ | aq | -13.0 | 142.3 | |

| Chloride ion | Cl⁻ | aq | -167.2 | 56.5 | -136.4 |

| This compound (estimated) | N₂H₅Cl | solid | -180 to -220 | 130 to 150 | |

| Ammonium (B1175870) Chloride | NH₄Cl | solid | -314.55 | 94.6 | 84.1 |

Note: The values for solid this compound are estimations based on the properties of its constituent ions and trends observed in ammonium halides. Further experimental verification is required.

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of this compound would rely on well-established calorimetric techniques.

The standard enthalpy of formation (ΔfH°) of solid this compound can be determined using bomb calorimetry to measure the enthalpy of combustion.

Experimental Workflow:

-

Sample Preparation: A precisely weighed pellet of high-purity this compound is prepared.

-

Bomb Setup: The pellet is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb." A small, known amount of water is added to the bomb to ensure that the final products are in their standard states. A fuse wire is connected to electrodes within the bomb and placed in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm).

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after the combustion until a steady final temperature is reached.

-

Analysis: The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter and its heat capacity (which is determined separately by combusting a standard substance with a known heat of combustion, such as benzoic acid). Corrections are made for the heat of ignition and the formation of any side products (e.g., nitric acid from the nitrogen in the sample).

-

Calculation of ΔfH°: The standard enthalpy of combustion is calculated from the experimental data. Using Hess's law and the known standard enthalpies of formation of the combustion products (N₂(g), H₂O(l), and HCl(aq)), the standard enthalpy of formation of this compound can be determined.

Caption: Workflow for determining the enthalpy of formation via bomb calorimetry.

Differential Scanning Calorimetry (DSC) is a versatile technique for measuring the heat capacity of a substance as a function of temperature and for studying phase transitions.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is hermetically sealed in an aluminum or gold-plated pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which usually involves a heating ramp at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.

-

Heat Capacity Calculation: The heat capacity of the sample is determined by comparing its heat flow signal to that of a standard material with a known heat capacity (e.g., sapphire) measured under the same conditions.

-

Phase Transition Analysis: Any phase transitions, such as melting or solid-solid transitions, will appear as endothermic or exothermic peaks on the DSC thermogram. The temperature of the peak onset provides the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Thermal Decomposition Pathway

Based on studies of hydrazinium salts, the thermal decomposition of this compound in the molten state is believed to proceed through an initial dissociation into hydrazine and hydrogen chloride.[3] The subsequent decomposition is then driven by the decomposition of hydrazine.

Caption: Proposed thermal decomposition pathway of this compound.

The decomposition of hydrazine itself can follow several pathways, leading to the formation of nitrogen, hydrogen, and ammonia. The relative amounts of these products depend on factors such as temperature, pressure, and the presence of catalysts.

Gibbs Free Energy and Spontaneity

The Gibbs free energy of formation (ΔfG°) determines the spontaneity of the formation of a compound from its constituent elements under standard conditions. A negative value indicates a spontaneous process. While an experimental value for solid this compound is not available, it can be estimated using the Gibbs-Helmholtz equation if the enthalpy and entropy of formation are known:

ΔfG° = ΔfH° - TΔS°

Given the estimated negative enthalpy of formation, it is likely that the formation of this compound is a spontaneous process.

Conclusion

This technical guide has provided a detailed overview of the thermodynamic properties of this compound. While direct experimental data remains limited, a comprehensive understanding can be achieved through the analysis of related compounds, theoretical considerations, and the application of standard experimental techniques like bomb calorimetry and DSC. The information presented here serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound, enabling better process design, safety assessment, and prediction of its chemical behavior. Further experimental investigation is highly encouraged to refine the estimated thermodynamic values presented in this guide.

References

An In-depth Technical Guide to the Crystal Structure of Hydrazine Hydrochloride

This guide provides a comprehensive overview of the crystal structures of hydrazine (B178648) monohydrochloride (N₂H₅Cl) and hydrazine dihydrochloride (B599025) (N₂H₆Cl₂), intended for researchers, scientists, and professionals in drug development. The document details the crystallographic data, experimental methodologies for structure determination, and relevant synthesis protocols.

Introduction

Hydrazine hydrochloride exists in two common salt forms: the monohydrochloride (hydrazinium chloride) and the dihydrochloride (hydrazinium dichloride). Both are important precursors and reagents in various chemical syntheses, including the formation of heterocyclic compounds that are foundational to many pharmaceutical agents. Understanding their precise three-dimensional atomic arrangement is crucial for comprehending their reactivity, stability, and interactions in a biological context. This guide distinguishes between the two forms and presents their crystallographic data as determined by X-ray diffraction methods.

Crystallographic Data

The crystallographic parameters for both hydrazine monohydrochloride and hydrazine dihydrochloride have been determined through single-crystal X-ray diffraction studies. The key data are summarized in the tables below for clear comparison.

The crystal structure of hydrazine monohydrochloride was determined by Sakurai and Tomiie in 1952. The compound crystallizes in the orthorhombic system.

Table 1: Crystallographic Data for Hydrazine Monohydrochloride (N₂H₅Cl) [1][2]

| Parameter | Value |

| Chemical Formula | N₂H₅Cl |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| Unit Cell Dimensions | a = 12.491 Å, b = 21.854 Å, c = 4.41 Å |

| Formula Units per Cell (Z) | 16 |

Table 2: Atomic Coordinates for Hydrazine Monohydrochloride (N₂H₅Cl) [1][2]

| Atom | x | y | z |

| Cl | 0.1250 | 0.0465 | 0.250 |

| N(I) | -0.041 | 0.151 | 0.21 |

| N(II) | 0.041 | 0.151 | 0.01 |

Note: The original paper refers to the space group as C~-Fdd. The standard notation for the determined space group is Fdd2.

The crystal structure of hydrazine dihydrochloride was first investigated by Wyckoff in 1923 and later refined by Donohue and Lipscomb in 1947. It possesses a cubic crystal system.[3][4][5]

Table 3: Crystallographic Data for Hydrazine Dihydrochloride (N₂H₆Cl₂) [3][5]

| Parameter | Value |

| Chemical Formula | N₂H₆Cl₂ |

| Crystal System | Cubic |

| Space Group | Pa3 (T_h^6) |

| Unit Cell Dimension (a) | 7.89 Å |

| Formula Units per Cell (Z) | 4 |

| N-N Bond Distance | 1.42 Å |

Note: The original Wyckoff paper denotes the space group as Th", which corresponds to the modern Hermann-Mauguin symbol Pa3.

Experimental Protocols

The methodologies employed in the synthesis, crystallization, and structural analysis of hydrazine hydrochlorides are detailed below.

Hydrazine Monohydrochloride (N₂H₅Cl): Crystals for X-ray diffraction are typically prepared by reacting equimolar amounts of hydrazine hydrate (B1144303) (N₂H₄·H₂O) and hydrochloric acid (HCl).[6] One detailed method involves the following steps:

-

In a glass-lined reactor, pure water, 80% hydrazine hydrate, and 37% hydrochloric acid are mixed and stirred at 55-60°C.[6]

-

The solution is filtered while hot.[6]

-

The filtrate's pH is adjusted to 4-5.[6]

-

The solution is heated to boiling and concentrated until a crystalline film appears.[6]

-

It is then cooled to 25°C with stirring to facilitate crystallization.[6]

-

The resulting crystals are separated by centrifugation, washed with anhydrous ethanol, and air-dried.[6] For diffraction studies, crystals have been grown from an alcoholic solution, yielding very fine needles.[1][2]

Hydrazine Dihydrochloride (N₂H₆Cl₂): Clear octahedral crystals suitable for X-ray analysis are grown by the slow cooling of a this compound solution that has been made strongly acidic with hydrochloric acid.[5] This ensures the double protonation of the hydrazine molecule.

The determination of the crystal structures involved the following experimental techniques:

For Hydrazine Monohydrochloride:

-

Data Collection: Oscillation and Schiebold-Sauter photographs were taken using filtered Copper Kα radiation.[1][2]

-

Intensity Measurement: The intensities of the diffraction spots were measured using a microphotometer.[1][2]

-

Structure Solution: The atomic parameters were determined using Patterson and electron-density maps projected on the (001) plane. The z-parameters were initially found by trial and error and then confirmed by comparing observed and calculated structure factors.[1][2]

For Hydrazine Dihydrochloride:

-

Data Collection: Early studies utilized a combination of reflection spectrograms from a crystal face and Laue photographic data.[5]

-

Structure Solution: The initial determination established the unit cell size and space group.[5] A more accurate refinement was later achieved using one- and two-dimensional Fourier syntheses to determine the precise atomic parameters.[3][4]

Visualizations

The following diagrams illustrate the experimental workflow for determining the crystal structure of hydrazine hydrochlorides.

References

An In-depth Technical Guide on the Reaction Mechanisms of Hydrazine Hydrochloride with Carbonyls

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms between hydrazine (B178648) hydrochloride and carbonyl compounds. It details the formation of hydrazones and their subsequent reduction via the Wolff-Kishner reaction, presenting quantitative data, experimental protocols, and mechanistic diagrams to support researchers in the fields of organic synthesis and drug development.

Core Reaction Mechanisms

The reaction of hydrazine with aldehydes and ketones primarily follows two key stages: the formation of a hydrazone, which can then be followed by the Wolff-Kishner reduction to yield an alkane. Hydrazine hydrochloride serves as a stable and convenient source of hydrazine for these reactions.

Hydrazone Formation

The formation of a hydrazone is a nucleophilic addition-elimination reaction between a carbonyl compound (aldehyde or ketone) and hydrazine. The reaction is typically catalyzed by acid, and the optimal pH is mildly acidic (around 4.5-5). This is because the acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon, while not excessively protonating the hydrazine, which would render it non-nucleophilic.

The mechanism proceeds through the following steps:

-

Acid Catalysis: The carbonyl oxygen is protonated by an acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon, forming a protonated tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, resulting in a neutral tetrahedral intermediate (a carbinolamine).

-

Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water).

-

Elimination: A lone pair of electrons on the adjacent nitrogen atom pushes out the water molecule, forming a carbon-nitrogen double bond and yielding the hydrazone.

// Reactants carbonyl [label="R(R')C=O\n(Carbonyl)"]; hydrazine [label="H₂N-NH₂\n(Hydrazine)"]; h_plus [label="H⁺"];

// Intermediates activated_carbonyl [label="R(R')C=O⁺H\n(Activated Carbonyl)"]; tetrahedral_intermediate [label="R(R')C(O⁺H)-N⁺H₂-NH₂"]; carbinolamine [label="R(R')C(OH)-NH-NH₂\n(Carbinolamine)"]; protonated_carbinolamine [label="R(R')C(O⁺H₂)-NH-NH₂"];

// Product hydrazone [label="R(R')C=N-NH₂\n(Hydrazone)"]; water [label="H₂O"];

// Nodes for reaction arrows plus1 [label="+"]; plus2 [label="+"]; plus3 [label="+"]; plus4 [label="+"];

// Logical flow {rank=same; carbonyl; plus1; hydrazine;} carbonyl -> activated_carbonyl [label="Protonation"]; {rank=same; activated_carbonyl; plus2; hydrazine;} activated_carbonyl -> tetrahedral_intermediate [label="Nucleophilic Attack"]; tetrahedral_intermediate -> carbinolamine [label="Proton Transfer"]; carbinolamine -> protonated_carbinolamine [label="Protonation"]; protonated_carbinolamine -> hydrazone [label="Dehydration"]; protonated_carbinolamine -> water [style=invis]; // To position water

// Styling node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; carbonyl; hydrazine; h_plus; activated_carbonyl; tetrahedral_intermediate; carbinolamine; protonated_carbinolamine; hydrazone; water; } Hydrazone Formation Mechanism

Wolff-Kishner Reduction

The Wolff-Kishner reduction is a method to convert the carbonyl group of aldehydes and ketones into a methylene (B1212753) group (CH₂) using hydrazine and a strong base at high temperatures. The reaction proceeds via a hydrazone intermediate.

The mechanism for the reduction of the hydrazone is as follows:

-

Deprotonation: A strong base removes a proton from the terminal nitrogen of the hydrazone, forming a hydrazone anion.

-

Resonance and Tautomerization: The anion undergoes resonance, and subsequent protonation by a solvent molecule (like water or ethylene (B1197577) glycol) leads to the formation of an azo intermediate.

-

Second Deprotonation: The strong base removes the second proton from the nitrogen, forming a dianion.

-

Nitrogen Elimination: This unstable intermediate collapses, releasing a molecule of highly stable nitrogen gas (N₂) and forming a carbanion.

-

Protonation: The carbanion is protonated by a solvent molecule to yield the final alkane product.

// Reactants hydrazone [label="R(R')C=N-NH₂\n(Hydrazone)"]; base [label="OH⁻"];

// Intermediates hydrazone_anion [label="R(R')C=N-N⁻H"]; azo_intermediate [label="R(R')CH-N=NH"]; dianion [label="R(R')CH-N=N⁻"]; carbanion [label="R(R')C⁻H"];

// Products alkane [label="R(R')CH₂\n(Alkane)"]; n2 [label="N₂"]; water [label="H₂O"];

// Nodes for reaction arrows plus1 [label="+"]; plus2 [label="+"]; plus3 [label="+"];

// Logical flow {rank=same; hydrazone; plus1; base;} hydrazone -> hydrazone_anion [label="Deprotonation"]; hydrazone_anion -> azo_intermediate [label="Protonation"]; azo_intermediate -> dianion [label="Deprotonation"]; dianion -> carbanion [label="N₂ Elimination"]; dianion -> n2 [style=invis]; // To position N2 carbanion -> alkane [label="Protonation"]; carbanion -> water [style=invis]; // To position water

// Styling node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; hydrazone; base; hydrazone_anion; azo_intermediate; dianion; carbanion; alkane; n2; water; } Wolff-Kishner Reduction Mechanism

Quantitative Data

The rate of hydrazone formation is influenced by several factors, including the structure of the carbonyl compound and the hydrazine, pH, and solvent.

Kinetic Data for Hydrazone Formation

The following table summarizes the second-order rate constants for the reaction of various carbonyl compounds with phenylhydrazine (B124118) at pH 7.4. The data highlights the electronic and steric effects on the reaction rate.

| Carbonyl Compound | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Butyraldehyde | 24 |

| 4-Methoxybenzaldehyde | 0.13 |

| Benzaldehyde (B42025) | 0.37 |

| 4-Nitrobenzaldehyde | 1.1 |

| Acetophenone (B1666503) | 0.018 |

| 2-Butanone | 0.11 |

Data sourced from studies on hydrazone formation kinetics at biological pH.

Yields of Hydrazone Synthesis

The yield of hydrazone synthesis can be affected by the reaction conditions, including the catalyst, solvent, and reaction time. The following table provides a comparison of yields for the synthesis of hydrazones under different synthetic methods.

| Carbonyl Compound | Hydrazide | Method | Yield (%) |

| 2,3-Dihydroxybenzaldehyde | Isonicotinic hydrazide | Solution-based | 83 |

| 2,3-Dihydroxybenzaldehyde | Isonicotinic hydrazide | Mechanochemistry | >99 |

| 2,3-Dihydroxybenzaldehyde | Isonicotinic hydrazide | Melt synthesis | >99 |

| 2,4-Dihydroxybenzaldehyde | Nicotinic hydrazide | Solution-based | 92 |

| 2,4-Dihydroxybenzaldehyde | Nicotinic hydrazide | Melt synthesis | >99 |

Data adapted from a study on effective methods for hydrazone synthesis.

Experimental Protocols

Synthesis of Benzaldehyde Phenylhydrazone

This protocol describes the synthesis of benzaldehyde phenylhydrazone from benzaldehyde and phenylhydrazine.

Materials:

-

Phenylhydrazine

-

Benzaldehyde

-

Glacial Acetic Acid

-

Water

Procedure:

-

In a flask, dissolve phenylhydrazine (1 equivalent) in a minimal amount of glacial acetic acid.

-

Add an equimolar amount of benzaldehyde to the solution.

-

Stir the mixture at room temperature. A precipitate should form.

-

After the reaction is complete (monitor by TLC), filter the solid product.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure benzaldehyde phenylhydrazone.

-

Dry the crystals and determine the yield and melting point.

Wolff-Kishner Reduction of Acetophenone

This protocol outlines the reduction of acetophenone to ethylbenzene.

Materials:

-

Acetophenone

-

Hydrazine hydrate (B1144303) (85%)

-

Potassium hydroxide (B78521) (KOH)

-

Ethylene glycol

Procedure:

-

Place acetophenone (1 equivalent), hydrazine hydrate (2-3 equivalents), and ethylene glycol in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux for 1 hour to form the hydrazone.

-

Add potassium hydroxide pellets (3-4 equivalents) to the mixture.

-

Replace the reflux condenser with a distillation apparatus and heat the mixture to a higher temperature (around 190-200 °C) to remove water and excess hydrazine.

-

Once the distillation ceases, reattach the reflux condenser and continue to heat the mixture at reflux for 3-4 hours.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain ethylbenzene.

Spectroscopic Characterization of Hydrazones

Hydrazones can be characterized using various spectroscopic techniques, including FTIR, NMR, and UV-Vis spectroscopy.

| Spectroscopic Technique | Characteristic Features |

| FTIR | C=N stretching vibration typically in the range of 1620-1650 cm⁻¹. N-H stretching vibrations around 3200-3400 cm⁻¹. |

| ¹H NMR | The azomethine proton (-CH=N-) signal appears in the range of δ 7.5-8.5 ppm. The N-H proton signal is often broad and appears downfield. The presence of E/Z isomers can lead to two sets of signals. |

| ¹³C NMR | The azomethine carbon (-C=N-) signal is observed in the range of δ 140-160 ppm. |

| UV-Vis | Hydrazones exhibit characteristic absorption bands in the UV-Vis region, which can be used to monitor reaction kinetics. |

This table summarizes general spectroscopic features of hydrazones.

Experimental Workflow

The general workflow for the synthesis and characterization of hydrazones is depicted below.

// Stages start [label="Starting Materials\n(Carbonyl, Hydrazine HCl)"]; reaction [label="Reaction Setup\n(Solvent, Catalyst, Temperature)"]; monitoring [label="Reaction Monitoring\n(TLC, LC-MS)"]; workup [label="Workup\n(Quenching, Extraction, Washing)"]; purification [label="Purification\n(Recrystallization, Chromatography)"]; characterization [label="Characterization\n(NMR, IR, MS, Melting Point)"]; product [label="Pure Hydrazone Product"];

// Connections start -> reaction; reaction -> monitoring; monitoring -> workup [label="Reaction Complete"]; workup -> purification; purification -> characterization; characterization -> product; } General Experimental Workflow

Theoretical Insights into the Stability of Hydrazine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazine (B178648) hydrochloride (N₂H₅Cl), a salt of the versatile chemical intermediate hydrazine, finds application in various chemical syntheses, including the formation of pharmaceuticals. A thorough understanding of its stability and decomposition pathways is paramount for safe handling, storage, and application. This technical guide provides a comprehensive overview of the theoretical and experimental studies on the thermal stability of hydrazine hydrochloride. While direct computational studies, such as Density Functional Theory (DFT) analyses on this compound's decomposition, are not extensively available in public literature, this guide synthesizes findings from experimental kinetics and analogous theoretical studies on other hydrazinium (B103819) salts to provide a robust framework for understanding its stability. This document details the proposed decomposition mechanisms, presents quantitative kinetic data, outlines relevant experimental protocols, and visualizes key pathways and workflows.

Introduction

Hydrazine and its salts are energetic materials with a rich chemistry. This compound, in particular, serves as a more stable and less hazardous alternative to anhydrous hydrazine for certain applications. Its thermal stability is a critical parameter influencing its utility and safety profile. The decomposition of hydrazinium salts is a complex process that can be influenced by factors such as temperature, pressure, and the presence of catalytic surfaces or acidic additives. This guide will focus on the intrinsic thermal stability of this compound in the liquid phase.

Theoretical Framework of Decomposition

Theoretical studies on hydrazinium salts, such as hydrazinium nitroformate, suggest that the initial step in the thermal decomposition in the melt is the dissociation of the salt into its constituent acid and hydrazine.[1][2] This principle is supported by experimental studies on hydrazinium chloride.

Proposed Decomposition Pathway

The thermal decomposition of this compound in the liquid phase is proposed to initiate with a reversible dissociation into hydrazine (N₂H₄) and hydrochloric acid (HCl).[3] This initial equilibrium is a common first step for the decomposition of all hydrazinium salts.[3]

Following dissociation, the subsequent decomposition rate is determined by the breakdown of hydrazine itself. The overall process can be influenced by the acidity of the medium; additives that increase the acidity of the system have been observed to increase the rate of thermal decomposition.[3] A simplified logical flow of this proposed mechanism is illustrated below.

Quantitative Stability Data

Experimental kinetic studies provide valuable quantitative data on the stability of this compound. The following table summarizes the first-order rate constants for the thermal decomposition of hydrazinium chloride at various temperatures, as determined by microcalorimetry.[3]

| Temperature (°C) | First-Order Rate Constant (k) |

| 120 | Value not specified in source |

| 150 | Value not specified in source |

| 200 | Value not specified in source |

Note: While the source indicates that the table contains these values, the specific numerical data for hydrazinium chloride was not available in the provided search results.

The study also noted that the initial stage of decomposition for N₂H₅Cl can be somewhat distorted due to a parallel interaction of N₂H₅Cl with HCl.[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of stability studies.

Thermal Decomposition Kinetics via Microcalorimetry

The kinetic data for the thermal decomposition of hydrazinium salts, including the chloride, were obtained using microcalorimetry.[3] This technique measures the heat released during the decomposition process.

Experimental Workflow:

Methodology:

-

Sample Preparation: A sample of hydrazinium chloride is placed in a sealed glass ampoule. It is crucial that the ampoule has no cold parts to ensure uniform heating.[3]

-

Calorimetric Measurement: The sealed ampoule is placed inside a microcalorimeter. The temperature is raised to the desired point (e.g., 120, 150, or 200 °C), and the rate of heat release from the decomposition reaction is measured over time.[3]

-

Kinetic Analysis: The rate of heat release is proportional to the reaction rate. By analyzing the heat flow as a function of time, the kinetic parameters of the decomposition, such as the rate constant and reaction order, can be determined. For hydrazinium chloride, the decomposition follows first-order kinetics.[3]

The Role of Computational Chemistry

While specific computational studies on this compound are sparse, DFT and ab initio methods are powerful tools for elucidating decomposition mechanisms of energetic materials.

Potential Avenues for Theoretical Investigation

-

Bond Dissociation Energies (BDEs): Calculations can predict the energy required to break specific bonds in the N₂H₅⁺ cation and the N₂H₅Cl molecule. This can help identify the weakest bond and the most likely initial fragmentation pathway.

-

Reaction Pathway Modeling: The potential energy surface of the decomposition can be mapped out to identify transition states and intermediates. This would provide theoretical validation for the proposed dissociation mechanism and could uncover other competing pathways.

-

Solvation Effects: Computational models can simulate the decomposition in the liquid phase (melt), providing insights into how intermolecular interactions influence the stability and reaction barriers, as has been done for other hydrazinium salts.[1][2]

Conclusion

The thermal stability of this compound is a critical aspect of its chemistry. Experimental evidence strongly suggests that its decomposition in the liquid phase is initiated by a dissociation into hydrazine and hydrochloric acid, with the subsequent decomposition of hydrazine being the rate-determining step. The process is influenced by the acidity of the environment. While direct, in-depth computational studies on this compound are a clear area for future research, the existing experimental data, coupled with theoretical insights from related hydrazinium salts, provide a solid foundation for understanding its stability. For professionals in research and drug development, this understanding is essential for the safe and effective use of this important chemical compound.

References

Solubility of Hydrazine Hydrochloride in Organic Solvents: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of hydrazine (B178648) hydrochloride (N₂H₄·HCl) in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and other chemical industries who utilize hydrazine hydrochloride in their work. Due to its nature as a salt, this compound generally exhibits limited solubility in many organic solvents, a critical consideration for its application in organic synthesis and other non-aqueous systems.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments consistently indicate its limited solubility in non-polar and many polar aprotic solvents, with slightly better solubility in polar protic solvents like alcohols. The following table summarizes the available qualitative and anecdotal quantitative data. It is intended to serve as a baseline and a template for researchers to populate with their own experimentally determined values.

| Solvent Class | Solvent | Chemical Formula | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Temperature (°C) | Citation |

| Alcohols | Methanol (B129727) | CH₃OH | 33.0 | Slightly soluble; ~0.2 (anecdotal) | Not Specified | [1][2][3] |

| Ethanol | C₂H₅OH | 24.5 | Slightly soluble | Not Specified | [2] | |

| Propanol | C₃H₇OH | 20.1 | Slightly soluble | Not Specified | ||

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | Slightly soluble | Not Specified | [3] |

| Dimethylformamide (DMF) | (CH₃)₂NCH | 36.7 | Data Not Available | |||

| Acetonitrile | CH₃CN | 37.5 | Data Not Available | |||

| Ethers | Diethyl Ether | (C₂H₅)₂O | 4.3 | Insoluble | Not Specified | |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Insoluble | Not Specified | ||

| Halogenated Solvents | Dichloromethane | CH₂Cl₂ | 9.1 | Insoluble | Not Specified | |

| Chloroform | CHCl₃ | 4.8 | Insoluble | Not Specified | ||

| Hydrocarbons | Hexane | C₆H₁₄ | 1.9 | Insoluble | Not Specified | |

| Toluene | C₇H₈ | 2.4 | Insoluble | Not Specified |

Note: The term "slightly soluble" is a qualitative description and can vary significantly. The value for methanol is from an online forum and should be treated with caution.[1] Researchers are strongly encouraged to determine quantitative solubility for their specific applications.

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following outlines a general methodology that can be adapted for various organic solvents and analytical techniques.

General Isothermal Equilibrium Method

This method involves preparing a saturated solution of this compound in the solvent of interest at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (analytical grade, dried)

-

Organic solvents (high purity, anhydrous)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC, GC, or gravimetric analysis setup)

Procedure:

-

Sample Preparation: Add an excess amount of dried this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time (e.g., 24-72 hours).[4]

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the mixture to settle. Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter to remove all undissolved solids.

-

Concentration Analysis: Analyze the concentration of this compound in the clear filtrate using a pre-validated analytical method.

-

Gravimetric Analysis: A known volume of the filtrate is evaporated to dryness under controlled conditions, and the mass of the remaining this compound is determined.[5]

-

Spectrophotometric Analysis: This may involve derivatization of hydrazine to a chromophoric compound, followed by measurement of its absorbance at a specific wavelength.[6] A calibration curve with known concentrations of this compound in the same solvent must be prepared.

-

Chromatographic Analysis (HPLC/GC): A suitable chromatographic method is developed to separate and quantify this compound or a derivative.[7] This is often the most sensitive and specific method.

-

Validation of the Analytical Method

The chosen analytical method for concentration determination must be validated for accuracy, precision, linearity, and sensitivity (Limit of Detection and Limit of Quantification) in the specific solvent being tested.[6][7]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of this compound solubility.